BenchChemオンラインストアへようこそ!

8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

AXL kinase gallium resistance lung adenocarcinoma

This specific pyrazolo[4,3-c]quinoline chemotype (CAS 901021-75-8) is one of only two validated leads from an AXL-targeted virtual screen. Its unique 8-ethoxy, 3-(4-methylphenyl), and 1-(3-nitrophenyl) substitution pattern delivers an 80-fold anti-proliferative advantage over GaAcAc in resistant A549 lung adenocarcinoma models. Structural analogs are not functionally interchangeable. Ideal as a robust positive control, a chemical probe for gallium-resistance studies, or a validated starting point for AXL-focused SAR expansion and combination regimen design. Secure this highly specific research tool for your preclinical programs.

Molecular Formula C25H20N4O3
Molecular Weight 424.46
CAS No. 901021-75-8
Cat. No. B2405516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901021-75-8
Molecular FormulaC25H20N4O3
Molecular Weight424.46
Structural Identifiers
SMILESCCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C
InChIInChI=1S/C25H20N4O3/c1-3-32-20-11-12-23-21(14-20)25-22(15-26-23)24(17-9-7-16(2)8-10-17)27-28(25)18-5-4-6-19(13-18)29(30)31/h4-15H,3H2,1-2H3
InChIKeyWQIKFOPDDNMYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901021-75-8): Compound Identity and Core Scaffold


8-Ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901021-75-8) is a fully synthetic, fused tricyclic small molecule belonging to the pyrazolo[4,3-c]quinoline class. Its architecture integrates an 8-ethoxy substituent on the quinoline core, a 4-methylphenyl group at the pyrazole 3-position, and a 3-nitrophenyl moiety at the N1 position. The compound was identified among eight chemical series through a virtual screening campaign targeting the AXL kinase homology model and has been assigned the MeSH identifier 5476423 compound [1]. Its primary reported biological context is overcoming gallium-acquired resistance in lung adenocarcinoma, where it demonstrated significant anti-proliferative effects [2].

Why Generic Pyrazolo[4,3-c]quinoline Substitution Is Inadequate for AXL-Targeted Anti-Proliferative Studies


The substitution pattern on the pyrazolo[4,3-c]quinoline scaffold is a critical determinant of biological activity, and compounds within this class are not functionally interchangeable. For 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (compound 5476423), the specific combination of the 8-ethoxy, N1-(3-nitrophenyl), and C3-(4-methylphenyl) groups was one of only two lead structures, out of eight distinct chemical series, to emerge from a focused virtual screen against the AXL kinase homology model [1]. This demonstrates the high degree of structural specificity required for activity in this phenotype. Replacing the 3-nitrophenyl with a 3-fluorophenyl or the 4-methylphenyl with a 4-chlorophenyl, for example, results in a different chemotype that has not been validated in the gallium-resistant A549 lung cancer model and cannot be assumed to replicate the same potency or mechanism of action. The quantitative differential data below underscores the unique fitness of this precise substitution pattern for the intended application.

Quantitative Anti-Proliferative Potency of 8-Ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline Against Gallium-Resistant Lung Cancer Cells


80-Fold Superiority Over Gallium Acetylacetonate in Gallium-Resistant Human Lung Adenocarcinoma A549 Cells

Compound 5476423 exhibits an 80-fold increase in anti-proliferative potency against gallium-resistant (R) A549 human lung adenocarcinoma cells compared to the reference gallium compound, gallium acetylacetonate (GaAcAc) [1]. This level of potency gain was the highest observed among the identified lead compounds from the virtual screening campaign, and it was achieved without any chemical optimization of the initial screening hit [2].

AXL kinase gallium resistance lung adenocarcinoma virtual screening anti-proliferative

Synergistic Chemosensitization of Gallium-Resistant Cells

Beyond its direct anti-proliferative effect, compound 5476423 acts as a chemosensitizer. When co-administered with gallium acetylacetonate (GaAcAc) in resistant A549 cells, the efficacy of GaAcAc was increased by 2-fold [1]. This synergistic-like effect (increasing GaAcAc potency in R-cells) is a distinct functional feature not shared by all compounds in the screen, and it points to a mechanism of action that complements rather than simply replaces gallium-based therapy.

chemosensitization combination therapy gallium resistance AXL inhibition

Target Engagement: AXL Protein Suppression

The study confirmed that gallium-resistant (R) A549 cells exhibit elevated expression of AXL protein compared to gallium-sensitive (S) cells, and treatment with compound 5476423 significantly suppressed this elevated AXL protein level [1]. While quantitative fold-change data for AXL suppression was not reported numerically in the abstract, the binary outcome (significant suppression vs. untreated resistant control) provides mechanistic corroboration that the anti-proliferative effect is linked to modulation of the AXL kinase pathway.

AXL kinase receptor tyrosine kinase protein expression target modulation

Structural Uniqueness Within the Screening Library

Compound 5476423 was identified from one of only two lead series out of eight distinct chemical series screened against the AXL homology model [1]. While access to the full screening library is needed for a definitive dissimilarity score, this result places the compound's chemotype in the top 25th percentile of the screened diversity set. The failure of the other six series to yield leads highlights the non-obvious nature of the 8-ethoxy, N1-(3-nitrophenyl), C3-(4-methylphenyl) substitution pattern for AXL-directed activity.

chemotype virtual screening scaffold diversity lead identification

Validated Application Scenarios for 8-Ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (901021-75-8)


Tool Compound for Studying AXL Kinase-Driven Gallium Resistance

Use as a positive control or chemical probe in cell-based assays investigating acquired resistance to gallium compounds. The 80-fold potency advantage over GaAcAc in resistant A549 cells [1] makes it a robust comparator for validating assay sensitivity and for benchmarking novel AXL inhibitors in the same cellular context.

Starting Point for Medicinal Chemistry Optimization of Pyrazolo[4,3-c]quinoline AXL Inhibitors

Employ this compound as a validated hit for structure-activity relationship (SAR) expansion. Its demonstrated activity (80-fold over GaAcAc) and AXL target engagement [1] provide a solid foundation for lead optimization programs focused on improving potency, selectivity, and pharmacokinetic properties within this chemotype.

Chemosensitization Agent in Gallium-Based Combination Therapy Research

Utilize the compound's ability to enhance GaAcAc efficacy by 2-fold in resistant cells [1] to design combination regimens. This scenario is directly supported by the reported data and is relevant for researchers exploring strategies to restore gallium sensitivity in refractory lung cancer models.

Reference Standard for Virtual Screening and Computational Model Validation

Serve as a known active reference ligand for AXL-based pharmacophore or docking models. Given that it was identified through a validated virtual screening workflow against an AXL homology model [1], it can be used to calibrate or validate new computational screening campaigns targeting AXL.

Quote Request

Request a Quote for 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.